molecular formula C13H11BrF3N3S B2619472 4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 338792-30-6

4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2619472
CAS No.: 338792-30-6
M. Wt: 378.21
InChI Key: RFSBVMHRBKRSRE-UHFFFAOYSA-N
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Description

4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a dimethylamino group attached to a pyrimidine ring

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on its reactivity and toxicity, which are not known without specific study .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given that many pyrimidine derivatives are biologically active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a thiol derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylation reagent, such as trifluoromethyl iodide, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromophenyl group can participate in halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfanyl]-N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
  • 4-[(4-bromophenyl)sulfanyl]-N-(propan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

4-[(4-bromophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the dimethylamino group, which can enhance its solubility and bioavailability. The combination of the bromophenyl and trifluoromethyl groups also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3N3S/c1-20(2)12-18-10(13(15,16)17)7-11(19-12)21-9-5-3-8(14)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSBVMHRBKRSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)SC2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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